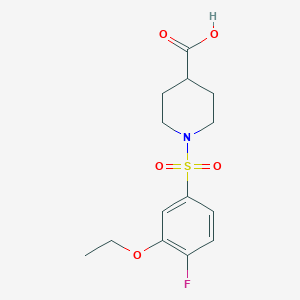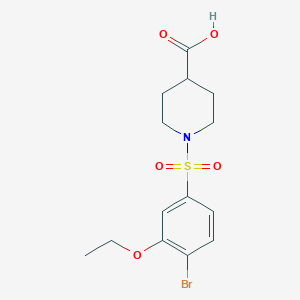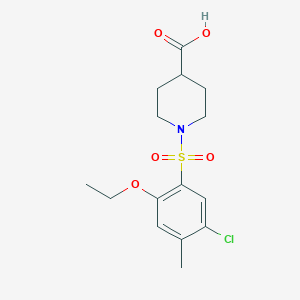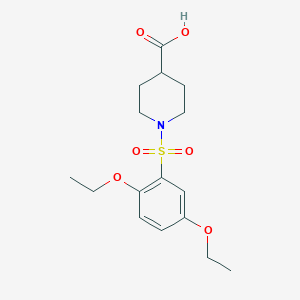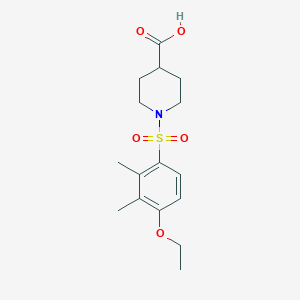![molecular formula C17H26N2O4S B513109 1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-56-9](/img/structure/B513109.png)
1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Piperazine Derivatives in Scientific Research
Piperazine derivatives are a broad class of chemical compounds with varied applications in scientific research, primarily due to their versatile chemical structure which allows for a wide range of biological activities. These compounds have been explored in different contexts, including their role as potential therapeutic agents and their metabolic pathways.
Metabolic Profiling of Piperazine-based HIV-1 Protease Inhibitors : The metabolism of L-735,524, a piperazine derivative and a potent inhibitor of the human immunodeficiency virus type 1 protease, has been studied in humans. The research identified several metabolites in human urine, revealing the drug's metabolic pathways, which include glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation. This study provides insights into the drug's biotransformation and potential implications for its pharmacokinetic properties (Balani et al., 1995).
Anxiolytic-like Effects of Novel Piperazine Derivatives : Research on new compounds like 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032) has shown anxiolytic-like effects in animal models. These studies contribute to understanding the potential therapeutic applications of piperazine derivatives in treating anxiety disorders, exploring their interaction with benzodiazepine and nicotinic pathways without affecting mnemonic activity (Brito et al., 2017).
Evaluation of Antipsychotic Potential of Piperazine Derivatives : ST2472, a piperazin-1-ylpyrrolo[2,1-b][1,3]benzothiazepine derivative, has been investigated for its antipsychotic potential using the prepulse inhibition (PPI) test. The compound showed an ability to antagonize the disruptive effects of apomorphine on PPI, suggesting its potential as an antipsychotic agent (Lombardo et al., 2009).
Propriétés
IUPAC Name |
1-[4-(4,5-dimethyl-2-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-5-10-23-16-11-13(2)14(3)12-17(16)24(21,22)19-8-6-18(7-9-19)15(4)20/h11-12H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRXENPAIIHIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
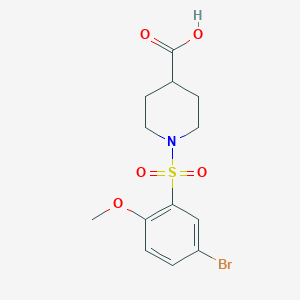
![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)
![1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513029.png)

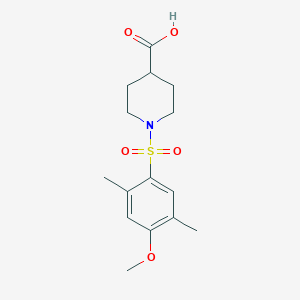

![1-[(4-Propoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513039.png)
